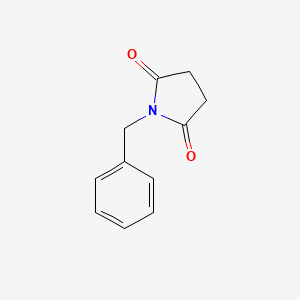

1-Benzylpyrrolidine-2,5-dione

Description

Overview of Pyrrolidine-2,5-dione Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrrolidine-2,5-dione ring system, also known as the succinimide (B58015) moiety, is a versatile and valuable scaffold in both medicinal chemistry and organic synthesis. researchgate.netresearchgate.net Its five-membered nitrogen-containing heterocyclic structure is a recurring motif in a wide array of biologically active molecules. tandfonline.comnih.gov In medicinal chemistry, this scaffold is prized for its ability to serve as a pharmacophore, contributing to the stereochemistry and three-dimensional structure of a molecule, which is crucial for its interaction with biological targets. researchgate.netnih.gov The non-planar nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional space, a desirable trait in drug design. researchgate.net

Derivatives of pyrrolidine-2,5-dione have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comnih.govuobasrah.edu.iq For instance, ethosuximide (B1671622), a well-known antiepileptic drug, features the pyrrolidine-2,5-dione core. mdpi.com The synthetic flexibility of this scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the physicochemical and biological profiles of compounds to enhance their therapeutic potential and minimize side effects. tandfonline.com

In the realm of organic synthesis, pyrrolidine-2,5-dione derivatives are important intermediates and reagents. researchgate.netnih.gov A classic example is N-Bromosuccinimide (NBS), a widely used reagent for allylic and benzylic brominations. The succinimide structure provides a stable framework for the reactive bromine atom. The versatility of the scaffold extends to its use as a building block for creating more complex heterocyclic compounds and in transition-metal-catalyzed reactions. lookchem.comsmolecule.com

Historical Context of Pyrrolidine-2,5-dione Derivatives

The study of pyrrolidine-2,5-dione derivatives has a rich history rooted in the exploration of heterocyclic chemistry. While the initial discovery of the parent compound, succinimide, dates back to early organic chemistry, the systematic investigation of its derivatives for biological activity gained significant momentum in the 20th century. Aromatic imides, a related class, found early applications as brightening agents. researchgate.net

A pivotal moment in the history of this class of compounds was the discovery of the anticonvulsant properties of certain derivatives. This led to the development and clinical use of drugs like ethosuximide for the treatment of epilepsy, solidifying the importance of the pyrrolidine-2,5-dione scaffold in medicinal chemistry. nih.govmdpi.com Over the years, research has expanded to explore a multitude of N-substituted and 3-substituted pyrrolidine-2,5-diones, uncovering a wide range of biological activities and establishing them as privileged structures in drug discovery. tandfonline.comnih.gov The continuous development of new synthetic methodologies has further fueled the exploration of this versatile chemical family. researchgate.net

Rationale for Focusing on 1-Benzylpyrrolidine-2,5-dione

The specific focus on This compound is warranted by its unique combination of the foundational pyrrolidine-2,5-dione scaffold and the influential benzyl (B1604629) group attached to the nitrogen atom. This N-benzyl substitution imparts distinct physicochemical properties to the molecule. The benzyl group increases the compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. This property can enhance its interaction with hydrophobic pockets within enzymes and receptors, making it a valuable tool for designing new therapeutic agents.

Furthermore, this compound serves as a key intermediate in the synthesis of more complex and biologically active molecules. chemicalbook.comlookchem.com For example, it is a precursor in the synthesis of certain alkaloids and other pharmacologically relevant compounds. chemicalbook.com The presence of the benzyl group also allows for specific chemical modifications, providing a handle for further functionalization in organic synthesis. Its role in transition-metal-catalyzed reactions, such as stereoselective cyclizations, further highlights its importance as a versatile building block in modern synthetic chemistry. lookchem.com

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | nih.govguidechem.com |

| Molecular Weight | 189.21 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2142-06-5 | nih.gov |

| Appearance | White Powder | guidechem.com |

| Melting Point | 103°C | lookchem.comlookchem.com |

| Boiling Point | 394.5°C at 760 mmHg | lookchem.com |

| Flash Point | 194.1°C | lookchem.com |

| Density | 1.252 g/cm³ | lookchem.com |

| XLogP3 | 0.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

Detailed Research Findings

Research into this compound has primarily focused on its synthesis and its utility as a synthetic intermediate. One common method for its preparation involves the reaction of succinimide with benzyl chloride in the presence of a base like sodium hydroxide. This nucleophilic substitution reaction, where the nitrogen of the succinimide attacks the benzyl chloride, is a straightforward and scalable process.

In terms of its chemical reactivity, this compound can undergo various transformations. These include oxidation to form N-oxide derivatives and reduction to yield 1-benzylpyrrolidine. The benzyl group itself can also be the site of substitution reactions.

A notable area of research involves the use of this compound in more advanced organic synthesis. For instance, it has been used in iridium-catalyzed double incorporation reactions with styrene, leading to the formation of novel cyclic products through C-H bond activation. lookchem.com This highlights its role in the development of new synthetic methodologies.

While a significant body of research exists on the broader class of pyrrolidine-2,5-dione derivatives for their anticonvulsant and other biological activities, the specific therapeutic applications of this compound itself are less extensively documented in publicly available literature. nih.gov However, its derivatives are subjects of ongoing investigation. For example, the synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione and 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione are reported, indicating its use as a starting material for creating compounds with potential biological relevance. chemicalbook.comprepchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONNJVQITCVNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175686 | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-06-5 | |

| Record name | 1-(Phenylmethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2142-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 1 Benzylpyrrolidine 2,5 Dione

Reactions at the Imide Nitrogen Atom

The benzyl (B1604629) group attached to the imide nitrogen is a key feature of 1-benzylpyrrolidine-2,5-dione, and its removal, or N-debenzylation, is a significant transformation. This reaction is crucial for synthesizing N-unsubstituted succinimide (B58015) derivatives or for introducing other substituents at the nitrogen atom. Various methods have been developed for the N-debenzylation of related N-benzyl compounds, which are applicable to this compound.

One approach involves the use of oxidizing agents. For instance, treatment with ceric ammonium (B1175870) nitrate (B79036) in an aqueous solution can effectively debenzylate N-benzyl tertiary amines, suggesting a potential route for the debenzylation of N-benzylsuccinimide. rsc.org Another method employs N-bromosuccinimide (NBS) for the cleavage of the N-benzyl group from N-substituted carboxamides at room temperature, which may proceed through a free radical mechanism initiated by oxygen or light. researchgate.net Additionally, a base-promoted debenzylation can be achieved using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen supply, a method that has proven effective for N-benzyl amides and nitrogen-containing heterocycles. researchgate.net The proposed mechanism for this reaction involves the formation of a benzylic anion, which then reacts with oxygen. researchgate.net

These debenzylation strategies highlight the reactivity of the N-benzyl group and provide pathways to modify the imide nitrogen, thereby expanding the synthetic utility of this compound.

Reactions at the Pyrrolidine (B122466) Ring Carbons

The carbon atoms of the pyrrolidine ring in this compound are also sites for various chemical transformations, including substitutions, functionalizations, and ring-opening reactions.

The α-carbons of the pyrrolidine-2,5-dione ring are particularly susceptible to functionalization. One common strategy involves the formation of α-alkylidene succinimides. These derivatives can be synthesized through reactions like the Claisen-Schmidt condensation of the parent succinimide with aldehydes. mdpi.com The resulting α-alkylidene succinimides are valuable synthetic intermediates that can undergo a variety of subsequent reactions. researchgate.netnih.gov For example, they can act as Michael acceptors in conjugate addition reactions, allowing for the introduction of various nucleophiles at the β-position of the alkylidene group. acs.org

Furthermore, the pyrrolidine ring can be functionalized through other pathways. For instance, N-substituted pyrrolidines can undergo α-functionalization through the in situ formation of iminium ions followed by interception with nucleophiles. nih.gov While the direct functionalization of the saturated carbons of the this compound ring can be challenging, the introduction of unsaturation, as in α-alkylidene derivatives, significantly enhances its reactivity and allows for a broader range of substitutions and functionalizations.

Table 1: Examples of Functionalization Reactions at the Pyrrolidine Ring

| Reaction Type | Reagents and Conditions | Product Type |

| α-Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkyl-N-benzylsuccinimide |

| Michael Addition | α,β-Unsaturated succinimide, Nucleophile | β-Substituted succinimide derivative |

| Stetter Reaction | Aromatic aldehyde, N-substituted itaconimide, NHC catalyst | Succinimide derivative |

The succinimide ring in this compound can be opened by various nucleophiles, a reaction driven by the electrophilicity of the carbonyl carbons and the stability of the resulting amide. clockss.org This ring-opening provides a route to functionalized butanamide derivatives.

A variety of nucleophiles can effect the ring-opening of succinimides. Amines, for example, readily react with the succinimide ring to form diamides. clockss.org This reaction is often highly selective, with amino groups reacting in preference to hydroxyl groups when both are present in the nucleophile. clockss.org Alcohols can also act as nucleophiles, leading to the formation of ester-amides, although this reaction is generally less facile than aminolysis. clockss.org

Hydroxylamine (B1172632) can also be used to open the succinimide ring, providing a novel route to hydroxamic acids. mdpi.com This two-step process, starting from an amine and succinic anhydride (B1165640) to form the N-substituted succinimide followed by reaction with hydroxylamine, offers a convenient method for the synthesis of these biologically important compounds. mdpi.com The susceptibility of the succinimide ring to nucleophilic attack underscores its utility as a synthetic precursor for a range of linear amide derivatives.

Reactivity of Carbonyl Groups in the Pyrrolidine-2,5-dione Ring

The two carbonyl groups within the pyrrolidine-2,5-dione ring are key to its reactivity, acting as electrophilic centers for nucleophilic attack. youtube.comyoutube.commasterorganicchemistry.comlibretexts.org This reactivity is fundamental to many of the transformations that this compound undergoes.

Nucleophilic addition to the carbonyl carbons is a primary reaction pathway. masterorganicchemistry.com This can lead to the formation of a tetrahedral intermediate, which can then undergo further reactions. youtube.comyoutube.com The exact outcome depends on the nature of the nucleophile and the reaction conditions.

A significant reaction involving the carbonyl groups is their reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyls of amides and imides to the corresponding amines. libretexts.orgharvard.edu In the case of this compound, reduction with LiAlH₄ would be expected to yield 1-benzylpyrrolidine. mdpi.com Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides and imides. libretexts.org The selective reduction of one carbonyl group while leaving the other intact is challenging but can sometimes be achieved under carefully controlled conditions. harvard.edu

Table 2: Reactivity of Carbonyl Groups in this compound

| Reaction Type | Reagent | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-Benzylpyrrolidine |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX) | Ring-opened or other addition products |

| Hydrolysis | Acid or Base | N-Benzylsuccinamic acid |

Stability and Degradation Pathways

The stability of this compound is an important consideration for its storage and handling. Like many organic compounds, it can be susceptible to degradation under certain conditions, such as exposure to high temperatures, strong acids or bases, or ultraviolet radiation.

Under basic conditions, succinimides are known to undergo hydrolysis, leading to ring-opening and the formation of the corresponding succinamate. acs.org This process is a potential degradation pathway if the compound is exposed to alkaline environments.

Photochemical degradation is another possible pathway, particularly given the presence of a benzyl group, which contains an aromatic chromophore capable of absorbing UV light. tbzmed.ac.ir The absorption of UV radiation can lead to the formation of excited states, which may then undergo various reactions such as photodissociation, photoionization, or photoaddition. tbzmed.ac.ir The specific products of photochemical degradation would depend on the reaction conditions, including the wavelength of light and the presence of other reactive species. rsc.orgscielo.org.mxcopernicus.orgnih.gov While specific studies on the thermal and photochemical stability of this compound are not extensively documented, the general principles of organic chemistry suggest that these are plausible degradation routes.

Computational Chemistry Studies on Reaction Mechanisms and Energetics

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the mechanisms and energetics of chemical reactions. osu.edu Such studies provide valuable insights into the reactivity of molecules like this compound.

Computational studies have been extensively applied to understand the chemistry of the succinimide ring, especially in the context of peptide and protein chemistry where succinimide intermediates are formed from asparagine and aspartic acid residues. nih.govnih.govmdpi.com These studies have investigated the mechanism of succinimide formation, revealing the role of intramolecular catalysis and the energetics of the reaction pathway. nih.gov For instance, DFT calculations have shown how a neighboring histidine residue can catalyze succinimide formation by mediating a proton transfer. nih.gov

Furthermore, computational methods have been used to explore the racemization of succinimide intermediates, a process relevant to aging and disease. nih.gov These studies have detailed the catalytic role of species like the dihydrogen phosphate (B84403) ion in the enolization of the succinimide ring, a key step in the racemization process. nih.gov The calculated activation barriers from these computational studies often show good agreement with experimental data, validating the proposed mechanisms. nih.govmdpi.com Although these studies may not focus specifically on this compound, the principles and mechanisms elucidated are directly applicable to understanding the reactivity of its succinimide core. Comparative computational studies on succinimide and its N-substituted derivatives have also been performed to understand their structural and electronic properties.

Pharmacological Applications and Biological Activity of 1 Benzylpyrrolidine 2,5 Dione Derivatives

Broad Spectrum of Biological Activities of Succinimide (B58015) Derivatives

The pyrrolidine-2,5-dione structure is considered a "privileged scaffold" in modern drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of numerous derivatives with diverse therapeutic potentials. Research has shown that compounds incorporating the succinimide ring exhibit anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties, among others. The biological activity is often influenced by the nature of the substituents attached to the nitrogen atom and at the 3- and 4-positions of the pyrrolidine (B122466) ring.

Anticonvulsant Properties

Derivatives of pyrrolidine-2,5-dione are well-established for their anticonvulsant effects, with ethosuximide (B1671622) being a clinically used antiepileptic drug. The core structure is a key pharmacophore for activity against seizures. Hybrid molecules based on the pyrrolidine-2,5-dione framework have been designed to merge structural features of known antiepileptic drugs, resulting in compounds with a broad spectrum of activity.

These derivatives have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz seizure models, which represent different types of seizures. For instance, certain N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives have shown potent antiseizure properties in these screening models. mdpi.com Studies on structure-activity relationships have revealed that substituents at the 3-position of the pyrrolidine-2,5-dione ring significantly affect the anticonvulsant activity. rsc.org For example, one study found that a 3-CF3 derivative (compound 14) exhibited robust anticonvulsant activity across MES, scPTZ, and 6 Hz models, even showing efficacy in a model of drug-resistant epilepsy. mdpi.com

| Compound/Derivative | Test Model | ED₅₀ (mg/kg) | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | MES (mice, i.p.) | 8.3 | nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | MES (rats, p.o.) | 3.9 | nih.gov |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES | 4.5 | nih.gov |

| 1-Cyclopentenecarboxylic acid benzylamide (9) | MES | 85.36 | nih.gov |

| 1-Cyclopentenecarboxylic acid benzylamide (9) | scPTZ | 1.37 | nih.gov |

| 1-Cyclopentenecarboxylic acid benzylamide (9) | 6Hz-EST | 50.29 | nih.gov |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | MES | 62.14 | mdpi.com |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | 6 Hz | 75.59 | mdpi.com |

| Compound 14 (3-CF₃ derivative) | MES | 49.6 | mdpi.com |

| Compound 14 (3-CF₃ derivative) | scPTZ | 67.4 | mdpi.com |

| Compound 14 (3-CF₃ derivative) | 6 Hz (32 mA) | 31.3 | mdpi.com |

| Compound 14 (3-CF₃ derivative) | 6 Hz (44 mA) | 63.2 | mdpi.com |

Anticancer and Antitumor Activities

The pyrrolidine-2,5-dione scaffold has emerged as a promising framework for the development of novel anticancer agents. arabjchem.org Derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Inhibition of Cancer Cell Proliferation (e.g., HepG2 cells)

Pyrrolidine-2,5-dione derivatives have shown potent antiproliferative activity against human hepatocellular carcinoma (HCC) cells, such as the HepG2 cell line. In one study, a novel pyrrolidine-2,5-dione derivative (compound 8) exhibited a potent anti-HCC activity with a half-maximal inhibitory concentration (IC₅₀) value of 2.082 μM against HepG2 cells. arabjchem.org This indicates a significant suppression of cancer cell multiplication. arabjchem.org Other research has also identified pyrrolizine and indolizine (B1195054) derivatives with a pyrrolidine-2,5-dione moiety that show significant antiproliferative activity against HepG2 cells, with some compounds having IC₅₀ values as low as 6.02 μM. nih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

A key mechanism through which these compounds exert their anticancer effects is by interfering with the cell cycle and inducing programmed cell death (apoptosis). The aforementioned novel pyrrolidine-2,5-dione derivative was found to trigger G2/M phase arrest in HepG2 cells. arabjchem.org This arrest prevents the cancer cells from proceeding through mitosis, ultimately leading to apoptosis. arabjchem.org The induction of apoptosis has been confirmed through methods such as Annexin V binding studies. nih.gov Other studies have also reported that various pyrrolidine derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis in different cancer cell lines, highlighting this as a common mechanism of action for this class of compounds. nih.govrsc.org

Tubulin Polymerization Inhibition Mechanisms

The disruption of the microtubule network is a validated strategy in cancer therapy. Microtubules, which are polymers of tubulin, are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. Mechanistic investigations have revealed that some pyrrolidine-2,5-dione derivatives act as tubulin polymerization inhibitors. arabjchem.org The potent anti-HCC compound 8 was shown to suppress tubulin polymerization by directly binding to the colchicine (B1669291) binding site on β-tubulin. arabjchem.org This interaction disrupts the formation of the mitotic spindle, leading to the observed G2/M phase arrest. arabjchem.org This mechanism is shared by other successful anticancer agents, and molecular docking studies have further supported the interaction of these derivatives with the colchicine binding site of tubulin. nih.govnih.gov

Antimicrobial and Antibacterial Activities

In addition to their effects on eukaryotic cells, pyrrolidine-2,5-dione derivatives have been investigated for their activity against microbial pathogens. These compounds have demonstrated a range of antibacterial and antifungal properties. The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have shown that certain succinimide derivatives exhibit good activity against Gram-positive bacteria like Enterococcus faecalis and the fungus Candida albicans, with MIC values as low as 0.25 µM and 0.125 µM, respectively. Other research has reported moderate antimicrobial activity of different pyrrolidine-2,5-dione derivatives against bacteria such as Staphylococcus aureus and Vibrio cholerae, and various fungal species. The specific chemical groups attached to the succinimide core, such as amino or methoxy (B1213986) groups, are thought to contribute to the antibacterial activity, potentially through hydrophobic interactions with bacterial biomolecules.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | Staphylococcus aureus | 32 | scispace.comnih.gov |

| Compound 5 | Vibrio cholerae | 64-128 | scispace.comnih.gov |

| Compound 5 | Candida albicans | 64 | scispace.comnih.gov |

| Compound 8 | Staphylococcus aureus | 16 | scispace.comnih.gov |

| Compound 8 | Vibrio cholerae | 16-32 | scispace.comnih.gov |

| Compound 8 | Candida albicans | 64 | scispace.comnih.gov |

| Compound 5a | Enterococcus faecalis | 0.25 (µM) | uobasrah.edu.iq |

| Compound 5a | Candida albicans | 0.125 (µM) | uobasrah.edu.iq |

| Compound 5g | Enterococcus faecalis | 0.25 (µM) | uobasrah.edu.iq |

| Compound 5g | Candida albicans | 0.25 (µM) | uobasrah.edu.iq |

Inhibition of Bacterial Enzymes (e.g., InhA)

A crucial area of investigation for 1-benzylpyrrolidine-2,5-dione derivatives is their potential as antibacterial agents, particularly against Mycobacterium tuberculosis (M. tb). nih.gov A primary target for these compounds is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a key enzyme in the mycobacterial fatty acid synthase type II (FAS-II) system. core.ac.uknih.gov This system is essential for the biosynthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. core.ac.ukuniv.kiev.ua

Research has led to the synthesis of 3-bulky substituted pyrrolidine-2,5-dione derivatives designed as potential InhA inhibitors. core.ac.uk For instance, a series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were synthesized and shown to be potent inhibitors of the M. tb H37Rv strain and the InhA enzyme. nih.gov Some of these compounds exhibited significant activity not only against M. tb but also against multi-drug resistant strains. nih.gov

The following table summarizes the inhibitory activity of selected pyrrolidine-2,5-dione derivatives against InhA and M. tuberculosis.

| Compound | Target | Activity Measurement | Result | Reference |

| 3-(9H-fluoren-9-yl) derivatives | InhA | Inhibition | Good activity | nih.gov |

| 3-(9H-fluoren-9-yl) derivatives | M. tuberculosis | MIC | Promising activity | nih.gov |

| Pyrrolidine Carboxamides | InhA | IC50 | As low as 5.55 µM | nih.gov |

| 3-bulky substituted derivatives | InhA | % Inhibition @ 50 µM | Varies by compound | core.ac.uk |

| 3-bulky substituted derivatives | M. tuberculosis | MIC | Better than Triclosan | core.ac.uk |

These findings underscore the potential of the this compound scaffold in developing novel antitubercular agents that function by directly targeting InhA. nih.gov

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory potential through various mechanisms. mdpi.com Studies have focused on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov

One study reported the synthesis of N-substituted pyrrolidine-2,5-dione derivatives that act as multitarget anti-inflammatory agents. nih.govebi.ac.uk A series of these compounds showed inhibitory activity in the low micromolar to submicromolar ranges, with notable selectivity for COX-2 over COX-1. nih.gov Compound 13e from this series emerged as a particularly potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5. nih.gov The anti-inflammatory potential of these compounds was further confirmed through in-vitro assays measuring the inhibition of albumin denaturation and protease activity. nih.gov

Another class of pyrrole (B145914) derivatives, such as (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619 ), has shown high potency in rat models of both acute and chronic inflammation. It was found to be significantly more potent than phenylbutazone (B1037) in inhibiting carrageenan-induced paw edema and comparable to indomethacin (B1671933) in reducing cotton pellet-induced granuloma. nih.gov

| Compound/Series | Target/Assay | Potency | Reference |

| Compound 13e | COX-2 Inhibition | IC50 = 0.98 µM | nih.gov |

| 13a-e series | COX-1/COX-2/5-LOX Inhibition | Low micromolar to submicromolar ranges | nih.gov |

| RS-37619 | Carrageenan-induced paw edema (rat) | 36 times more potent than phenylbutazone | nih.gov |

| RS-37619 | Adjuvant-induced arthritis (rat) | ~2 times more potent than naproxen | nih.gov |

| 2a-2f derivatives | Inhibition of IL-6 and TNF-α | Significant inhibition of pro-inflammatory cytokines | mdpi.com |

The mechanism for selective COX-2 inhibitors involves significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.gov

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives is an active area of research. These compounds are being investigated for their ability to mitigate neuronal damage and cognitive impairment associated with neurodegenerative conditions like Alzheimer's disease. nih.gov

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized to protect against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity. nih.gov All tested compounds showed neuroprotective activities, with compound 12k demonstrating higher potency than the reference compound, ifenprodil. nih.gov Further investigation revealed that compound 12k could attenuate the influx of Ca²⁺ and suppress the upregulation of the NR2B subunit of the NMDA receptor, which are key events in excitotoxicity. nih.gov Behavioral tests in animal models confirmed that compound 12k could significantly improve learning and memory, suggesting its promise as a neuroprotective drug candidate. nih.gov

Other studies on pyrrolidine-2-one derivatives have shown their effectiveness in treating behavioral and biochemical changes induced by scopolamine, a substance used to model cognitive deficits. nih.gov These derivatives were found to be comparable to donepezil (B133215) in their ability to ameliorate learning and memory deficits in mice. nih.gov The neuroprotective effects are linked to the reduction of oxidative stress and inhibition of acetylcholinesterase (AChE). nih.gov

Enzyme Inhibition (e.g., Butyrylcholinesterase)

Beyond their effects on inflammatory and bacterial enzymes, this compound and related derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While AChE is a key target, selective BChE inhibition is also considered a viable approach. nih.gov

In a study focused on developing dual-target inhibitors for Alzheimer's disease, novel ligands based on functionalized piperidines, structurally related to the benzyl (B1604629) portion of the title compound, were synthesized. nih.gov One compound, 21 , displayed an interesting profile with good and selective activity against BChE and the serotonin (B10506) transporter (SERT). nih.govresearchgate.net Other synthesized benzohydrazide (B10538) derivatives also showed dual inhibition of both AChE and BChE, with IC50 values for BChE starting from 22 µM. mdpi.com

| Compound/Series | Target Enzyme | Activity Measurement | Result | Reference |

| Compound 21 | Butyrylcholinesterase (BChE) | Inhibition | Good and selective activity | nih.govresearchgate.net |

| Benzohydrazide Series | Butyrylcholinesterase (BChE) | IC50 | From 22 µM | mdpi.com |

| Benzohydrazide Series | Acetylcholinesterase (AChE) | IC50 | 44–100 µM | mdpi.com |

These findings highlight the potential of designing derivatives that can selectively or dually target cholinesterases for the management of neurodegenerative disorders.

Other Pharmacological Potentials (e.g., Analgesic, Anxiolytic, Antidiabetic)

The structural framework of this compound has been explored for a variety of other central nervous system and metabolic activities.

Analgesic Activity : The pyrrole derivative RS-37619 demonstrated highly potent analgesic activity in tests involving underlying inflammation. It was significantly more effective than aspirin (B1665792) in inhibiting phenylquinone-induced writhing and in reducing pain in the adjuvant-inflamed rat paw. nih.gov Its mechanism is likely not centrally acting in a morphine-like manner, as it was inactive in the mouse hot plate test. nih.gov

Anxiolytic Activity : Pyrrolo[2,1-c] core.ac.uknih.govbenzodiazepine derivatives, which incorporate a pyrrolidine ring system, have been studied for their anxiolytic properties. nih.gov These compounds have shown anti-anxiety effects superior to diazepam in some models, with potentially fewer side effects. nih.gov

Antidiabetic Activity : While direct studies on this compound for antidiabetic effects are less common, related heterocyclic structures like thiazolidinediones are well-known antidiabetic drugs (e.g., pioglitazone, rosiglitazone) that act via PPARγ. Given the structural similarities and broad biological activity of the pyrrolidine-2,5-dione core, its derivatives represent a potential area for investigation in the context of metabolic disorders.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by their structural features. nih.gov Structure-Activity Relationship (SAR) analysis helps in understanding how different chemical modifications to the core scaffold affect potency and selectivity, guiding the design of more effective therapeutic agents. nih.gov

For derivatives acting as anticonvulsants, SAR analysis revealed that substituents at the C-3 position of the pyrrolidine-2,5-dione ring are critical. nih.gov For example, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov In contrast, 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov This indicates that the nature of the substituent at this position can tune the specific anticonvulsant profile.

In the context of analgesic and anti-inflammatory agents, the SAR for diazepino[1,2-a]benzimidazole derivatives showed that among 11-substituted compounds, a ketone (2d ) and an amide (2b ) exhibited the highest analgesic activity. nih.gov

Influence of Substituents on Biological Potency and Selectivity

The type and position of substituents on the benzyl and pyrrolidine-2,5-dione rings are crucial determinants of biological potency and selectivity.

In the development of InhA inhibitors, the introduction of appropriate hydrophobic moieties as replacements for the phenyl ring can lead to compounds with improved potency. nih.gov The large size of the InhA binding pocket can accommodate bulky aromatic groups, enhancing inhibitory activity. nih.gov For instance, SAR studies on pyrrolidine carboxamides revealed that electron-withdrawing groups at the 3-position of a phenyl ring attached to the core structure could be beneficial, but there is a size limit for achieving optimal activity. nih.gov Substitutions like 3-isopropoxy and 3-isopropyl were found to be favorable. nih.gov

For cholinesterase inhibitors, SAR studies of benzohydrazide derivatives showed that most compounds produced dual inhibition of AChE and BChE. mdpi.com The selectivity index (SI), calculated as the ratio of IC50 for BChE to IC50 for AChE, varied based on the substitution pattern on the benzoyl ring. mdpi.com

Conformational Analysis and its Impact on Activity

The biological activity of this compound (also known as N-benzylsuccinimide) derivatives is intrinsically linked to their three-dimensional structure. The spatial arrangement of substituents on both the pyrrolidine-2,5-dione core and the N-benzyl moiety dictates the molecule's ability to interact with its biological targets. Structure-activity relationship (SAR) studies on various series of these compounds have provided significant insights into the conformational requirements for activity, particularly for anticonvulsant properties. nih.gov

The succinimide ring itself is a relatively rigid scaffold. Substitutions at the 3-position of this ring have a profound impact on pharmacological activity. For instance, the introduction of alkyl or aromatic groups at this position can significantly enhance anticonvulsant effects. nih.gov SAR analyses have revealed that the nature and size of these substituents are critical. For example, in certain series, derivatives with a dimethylamino moiety at the 3-position of the pyrrolidine-2,5-dione ring have been shown to be preferential for potent anticonvulsant activity. mdpi.com The stereochemistry at this position is also crucial, with different stereoisomers often exhibiting varied potencies, highlighting the importance of a specific conformational orientation for optimal target interaction.

Mechanisms of Action at the Molecular Level

The therapeutic effects of this compound derivatives, particularly their anticonvulsant actions, are attributed to their interactions with specific molecular targets within the central nervous system. Research has primarily focused on their ability to modulate the function of voltage-gated ion channels.

The anticonvulsant profile of many pyrrolidine-2,5-dione derivatives has been extensively evaluated in preclinical seizure models, which serve as indicators for specific mechanisms of action.

Sodium and Calcium Channels: A significant body of evidence points toward the modulation of voltage-gated sodium and calcium channels as a primary mechanism of action. nih.gov Activity in the maximal electroshock (MES) seizure test is widely considered a strong indicator of a compound's ability to block voltage-gated sodium channels, thereby preventing seizure spread. nih.govmdpi.com Numerous derivatives of 3-substituted and N-substituted pyrrolidine-2,5-diones have demonstrated potent, dose-dependent activity in the MES test. nih.govmdpi.commdpi.com Furthermore, effectiveness in the 6 Hz psychomotor seizure model often suggests activity against drug-resistant forms of epilepsy and can also be linked to sodium channel modulation. nih.govnih.gov

Some studies have provided more direct evidence for these interactions. For example, in vitro studies have confirmed that certain pyrrolidine-2,5-dione derivatives can block sodium and/or calcium ion channels. nih.gov One particularly potent anticonvulsant compound from this class was found to most plausibly exert its effects through the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. nih.gov

GABAᴀ Receptors: While direct binding studies on GABAᴀ receptors for this compound derivatives are not extensively detailed, activity in the subcutaneous pentylenetetrazole (scPTZ) seizure model can suggest an interaction with the GABAergic system. nih.govkoreascience.kr Pentylenetetrazole is a non-competitive GABAᴀ receptor antagonist, and compounds that protect against scPTZ-induced seizures often do so by enhancing GABA-mediated inhibition. Some N-substituted succinimide derivatives have shown activity against chemically induced convulsions, although often at higher doses than those required for MES protection. nih.govkoreascience.kr

NMDA Receptors: There is currently a lack of significant evidence from the reviewed literature to suggest that this compound derivatives act primarily through binding to NMDA receptors.

The table below summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives in common preclinical models, which are indicative of their likely mechanisms of action.

| Compound ID | R (Substitution) | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Plausible Mechanism |

| Compound 14 mdpi.com | 3-CF₃ on phenylglycine fragment | MES | >100 | - | - |

| 6 Hz (32mA) | 49.8 | >2.0 | Sodium/Calcium Channel Modulation | ||

| Compound 17 mdpi.com | 3-OCF₃ on phenylglycine fragment | MES | >100 | - | - |

| 6 Hz (32mA) | 59.3 | >1.7 | Sodium/Calcium Modulation | ||

| Compound 30 nih.gov | 4-Cl benzylamide | MES | 45.6 | 3.56 | Sodium/Calcium Channel Modulation |

| 6 Hz (32mA) | 39.5 | 4.11 | Sodium/Calcium Channel Modulation | ||

| Compound 33 mdpi.com | 3-(Benzo[b]thiophen-2-yl) | MES | 36.91 | >5.42 | Sodium Channel Modulation |

| 6 Hz (32mA) | 44.25 | >4.52 | Sodium/Calcium Channel Modulation |

ED₅₀ (Median Effective Dose): Dose required to produce a therapeutic effect in 50% of the population. PI (Protective Index): Ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI indicates a better safety profile.

The pyrrolidine-2,5-dione ring, the core structure of this compound, contains two electrophilic carbonyl carbons. This chemical feature makes the ring susceptible to nucleophilic attack, which can lead to the opening of the imide ring. acs.orgmdpi.com This reactivity is a key consideration in the molecule's stability and potential interactions within a biological environment.

Biological systems are rich in nucleophiles, such as water, as well as the side chains of amino acids like cysteine (thiol group) and lysine (B10760008) (amino group). researchgate.net The succinimide ring can undergo hydrolysis (reaction with water), particularly under basic conditions, which results in the formation of the corresponding succinamic acid derivative. researchgate.netnih.gov This ring-opening reaction is a critical factor in the stability of drugs and bioconjugates containing this moiety. nih.govnih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, such as the thiolate anion of a cysteine residue, can attack one of the carbonyl carbons of the succinimide ring. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of a carbon-nitrogen bond and the opening of the ring. researchgate.net This specific reaction between a thiol and a related maleimide (B117702) structure to form a succinimide thioether linkage is widely used in creating antibody-drug conjugates (ADCs); the subsequent hydrolysis of this succinimide ring is an important factor in the stability of such conjugates. researchgate.netnih.gov Similarly, other potent nucleophiles like hydroxylamine (B1172632) can also efficiently open the succinimide ring to form N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This inherent reactivity means that this compound and its derivatives have the potential to covalently interact with biological macromolecules, although the physiological significance of such interactions for their primary pharmacological activity remains an area for further investigation.

Applications in Chemical Biology and Materials Science

Use as Activity-Based Probes

The succinimide (B58015) scaffold is a key reactive group in the design of activity-based probes (ABPs), which are powerful tools for studying enzyme function directly in complex biological systems. researchgate.netthieme-connect.com ABPs typically feature a reactive "warhead" that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection. thieme-connect.comnih.govmdpi.com

Inspired by reports of succinimide-containing molecules that act as covalent inhibitors for proteases, researchers have developed probe structures where the succinimide ring serves as the warhead. researchgate.net A panel of probes featuring an N-arylsulfonyl succinimide group demonstrated the ability to label serine proteases. researchgate.netthieme-connect.com One such probe was found to label the human rhomboid protease RHBDL2 at low micromolar concentrations, an interaction that could be blocked by known active-site inhibitors. researchgate.net These studies establish the succinimide moiety as a viable reactive group for creating new chemical tools to functionally characterize enzymes that have been difficult to study. researchgate.netthieme-connect.com

Role as Cleavable Linkers in Bioconjugation (e.g., Antibody-Drug Conjugates)

In the field of bioconjugation, particularly for antibody-drug conjugates (ADCs), the succinimide structure is a central component of widely used linkers. iris-biotech.de ADCs connect a potent cytotoxic drug to a specific monoclonal antibody, and the stability of the linker is critical to the ADC's safety and effectiveness. iris-biotech.de A common strategy involves the reaction of a maleimide (B117702) group on the drug-linker with a thiol group from a cysteine residue on the antibody. iris-biotech.demdpi.com This Michael addition reaction forms a thiosuccinimide linkage, which is a thiol-substituted pyrrolidine-2,5-dione ring. iris-biotech.de

However, this thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to premature release of the cytotoxic payload. iris-biotech.denih.gov To overcome this instability, a strategy of succinimide ring hydrolysis has been developed. nih.govacs.org This process involves a mild method for hydrolyzing the succinimide-thioether ring, resulting in a "ring-opened" linker that is more stable. acs.orgnih.gov ADCs with this hydrolyzed linker have shown improved stability, pharmacokinetic exposure, and efficacy compared to their non-hydrolyzed counterparts. acs.org Interestingly, while hydrolysis improves stability by preventing the retro-Michael reaction, the ring-opening process can be reversible, with the hydrolyzed succinimide able to close again under certain storage conditions. nih.gov This has led to the design of linkers with specific substitutions that influence the ring-opening and closing equilibrium to ensure stable drug attachment. nih.gov

Development of Chemical Tools for Enzyme Studies

The pyrrolidine-2,5-dione scaffold is a versatile structural motif frequently employed in the design and synthesis of enzyme inhibitors, which are crucial chemical tools for studying enzyme function and validating new drug targets. core.ac.uknih.gov Derivatives of this scaffold have been shown to inhibit a wide array of enzymes through various mechanisms. libretexts.orglibretexts.org

Numerous studies have demonstrated the potential of modifying the core succinimide ring to achieve potent and selective inhibition. For example, derivatives of pyrrolidine-2,5-dione have been developed as:

Anticonvulsants: The succinimide ring is a core structure in several anticonvulsant drugs, which are thought to interact with voltage-gated ion channels. nih.gov

Tyrosinase Inhibitors: A family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds were synthesized and found to be potent competitive inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org

InhA Inhibitors: As part of efforts to develop new treatments for tuberculosis, 3-bulky substituted pyrrolidine-2,5-dione derivatives were identified as a novel class of potential inhibitors for InhA, a key enzyme in the fatty acid biosynthesis pathway of M. tuberculosis. core.ac.uk

COX/LOX Inhibitors: In the search for safer anti-inflammatory agents, the pyrrolidine-2,5-dione structure was used as a template to create dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net

Cholinesterase Inhibitors: Succinimide derivatives have been investigated as competitive inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov Both in vitro kinetic studies and in silico docking simulations have confirmed their inhibitory activity. mdpi.comnih.gov

Malic Enzyme Inhibitors: A library of piperazine-1-pyrrolidine-2,5-dione compounds showed sub-micromolar inhibitory activity against malic enzyme, a potential target in metabolic diseases. nih.gov

The development of these inhibitors showcases how the pyrrolidine-2,5-dione scaffold can be systematically modified to probe enzyme active sites and modulate their activity.

| Enzyme Target | Derivative Class | Inhibition Type | Reported Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Tyrosinase | Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP) | Competitive | IC₅₀ = 2.23 µM; Kᵢ = 0.424 µM | rsc.org |

| Acetylcholinesterase (AChE) | N-substituted succinimides | Competitive | Kᵢ values in the micromolar range | mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Disubstituted N-(benzyl(4-methoxyphenyl)amino) derivatives | Preferential COX-2 | IC₅₀ = 0.051 µM | researchgate.net |

| Malic Enzyme | Piperazine-1-pyrrolidine-2,5-dione scaffold | Not specified | Sub-micromolar activity | nih.gov |

Potential in Dynamic Covalent Networks

While the saturated pyrrolidine-2,5-dione ring of 1-benzylpyrrolidine-2,5-dione is generally stable, its formation and cleavage in certain contexts demonstrate principles of dynamic covalent chemistry. iris-biotech.de Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing materials to adapt, self-heal, or be reprocessed. rug.nlnih.gov

The most relevant example connected to the succinimide structure is the reversibility of the thiosuccinimide linkage formed in bioconjugation. iris-biotech.de The Michael addition of a thiol to a maleimide (the unsaturated analog of succinimide) to form the C-S bond is reversible via a retro-Michael reaction. iris-biotech.de This equilibrium represents a form of dynamic covalent chemistry, where the stability of the bond is dependent on local conditions. While this dynamic behavior is often undesirable in ADCs, leading to payload loss, the principle of reversible covalent bond formation is the same one harnessed in the design of dynamic materials and reversible covalent inhibitors. iris-biotech.deresearchgate.netnih.gov Therefore, while this compound itself is not typically used as a dynamic building block, the chemistry used to form its substituted derivatives (thiosuccinimides) is a prime example of a reversible covalent reaction.

Integration into Polymeric Materials

The succinimide ring is a valuable component in polymer chemistry, where it can be incorporated to impart specific properties such as thermal stability. researchgate.net The related polyimides, which feature the imide group in an aromatic backbone, are a class of high-performance polymers known for their exceptional thermal and chemical resistance. vt.edu

More directly, the succinimide moiety has been integrated into various polymer structures:

Poly(aspartate-co-succinimide): This water-soluble and biodegradable polymer has been used as a backbone for creating new antimicrobial materials through reactions with quaternary ammonium (B1175870) or phosphonium (B103445) salts. mdpi.com

N-Vinyl Succinimide Copolymers: Copolymers have been synthesized from N-vinyl succinimide, creating materials that can be further modified. For example, polymerization in the presence of poly(vinyl alcohol) yields compositions that can be structured and used for the sorption and prolonged release of biologically active substances. researchgate.net

N-Acryloxysuccinimide Copolymers: Using controlled radical polymerization techniques like RAFT (reversible addition-fragmentation chain transfer), well-defined copolymers containing N-acryloxysuccinimide have been synthesized. researchgate.net These polymers serve as reactive building blocks that can be integrated into more complex polymer architectures. researchgate.net

These examples show that the pyrrolidine-2,5-dione structure can be incorporated either into the main chain or as a pendant reactive group in a variety of polymers, highlighting its versatility in materials science.

Computational and Theoretical Studies of 1 Benzylpyrrolidine 2,5 Dione

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to model the electronic distribution and predict chemical reactivity. For derivatives of pyrrolidine-2,5-dione, theoretical computations are often performed using DFT with basis sets like B3LYP/6-31G(d,p) to optimize molecular geometry and analyze electronic characteristics. researchgate.net

The electronic structure of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

Studies on related succinimide (B58015) and pyrrolidine-2,5-dione derivatives have utilized DFT to calculate these electronic properties. For instance, the HOMO-LUMO energy gap for a pyrazoline-substituted pyrrolidine-2,5-dione was calculated to be 4.25 eV, indicating a potential for charge transfer within the molecule. researchgate.net In another study on 1-aryl-3-phenylpyrrolidine-2,5-diones, the energy gap for a related unsubstituted compound was found to be 8.55 eV. researchgate.net Analysis of the electronic absorption spectrum of derivatives also helps identify electronic transitions, such as π→π* and n→π*, which are characteristic of the carbonyl groups in the pyrrolidine-2,5-dione ring. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Pyrrolidine-2,5-dione Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Pyrazoline-substituted pyrrolidine-2,5-dione | Not Specified | Not Specified | 4.25 | researchgate.net |

| 1-Aryl-3-phenylpyrrolidine-2,5-dione derivative | Not Specified | Not Specified | 8.55 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate (for comparison) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For succinimide derivatives, MEP analysis reveals distinct reactive regions. researchgate.netuzh.ch Studies on 1-aryl-3-phenylpyrrolidine-2,5-diones show that the most negative potential (red regions on an MEP map) is localized around the carbonyl oxygen atoms (O(6) and O(7)), making them the most probable sites for electrophilic attack. researchgate.net Conversely, the most positive potential (blue regions) is often found elsewhere, while the carbon atoms of the pyrrolidine-2,5-dione moiety (C(3) and C(4)) are identified as likely sites for nucleophilic processes. researchgate.net In phenylsuccinimides, the difference in MEP minima near the two carbonyl oxygens has been shown to be an effective index for distinguishing between active and inactive anticonvulsant compounds. uzh.ch

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their complexes. nih.gov By simulating the movements of atoms over time, MD can reveal information about the stability of a molecule, its conformational changes, and the dynamics of its interaction with a biological target, such as a protein. researchgate.netsemanticscholar.org

While specific MD studies on 1-benzylpyrrolidine-2,5-dione are not widely documented, research on structurally similar pyrrolidinone and pyrrolidine-dione derivatives highlights the utility of this technique. researchgate.netrsc.org MD simulations are frequently used after molecular docking to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are analyzed. A stable RMSD value over the simulation time (e.g., 30-100 ns) suggests that the ligand forms a stable complex within the protein's binding site. researchgate.netrsc.org For example, in a study of pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of the Cdk5/p25 complex, the RMSD of the complex remained stable at an average value of ~2.15 Å over a 30 ns simulation, indicating a stable binding interaction. researchgate.net

Table 2: Application of Molecular Dynamics Simulations in Studies of Pyrrolidinone/dione Derivatives

| Compound Class | Biological Target | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 complex | 30 ns | Complex remained stable with an average RMSD of ~2.15 Å; inhibitors occupied the ATP-binding site. | researchgate.net |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | 100 ns | Compounds showed good binding affinity and formed stable complexes with AChE. | rsc.org |

| Benzimidazole-quinolinone derivatives (for comparison) | Inducible nitric oxide synthase (iNOS) | Not Specified | MD results were highly consistent with 3D-QSAR models, confirming binding stability. | mdpi.com |

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsr.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

Derivatives of the pyrrolidine-2,5-dione scaffold have been the subject of numerous docking studies against a variety of biological targets. These studies have helped to elucidate their potential mechanisms of action for different therapeutic applications. For instance, docking simulations of N-substituted pyrrolidine-2,5-dione derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes were used to explain their anti-inflammatory activity and selectivity. rsc.org Similarly, hydroxybenzylidenyl pyrrolidine-2,5-dione compounds were docked into the enzyme tyrosinase to investigate their potential as skin-whitening agents, revealing strong interactions with key residues in the active site. mdpi.com These studies typically report binding energy scores and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. ekb.egnih.gov

Table 3: Summary of Molecular Docking Studies on Pyrrolidine-2,5-dione Derivatives

| Compound Derivative Class | Biological Target | Key Interactions / Findings | Reference |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-diones | COX-1 and COX-2 | Docking supported observed COX-2 selectivity through interactions with a secondary pocket. | rsc.org |

| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Tyrosinase | Compound HMP showed strong interactions with tyrosinase residues, suggesting high binding activity. | mdpi.com |

| General Succinimide Derivatives | Acetylcholinesterase, α-amylase, α-glucosidase | Compounds showed favorable binding energies, with interactions including hydrogen bonds and pi-anion linkages. | ekb.eg |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 complex | Inhibitors were found to occupy the ATP-binding site of the enzyme. | researchgate.net |

QSAR and Cheminformatics Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

While specific QSAR models for this compound were not found, studies on related scaffolds demonstrate the applicability of this approach. For example, a 3D-QSAR model was developed for a series of pyrrolidin-2-one derivatives that act as acetylcholinesterase inhibitors. rsc.org This model yielded high correlation coefficients (R² = 0.9639) and cross-validation coefficients (Q² = 0.8779), indicating strong predictive power. rsc.org Such models provide valuable insights into the structural requirements for biological activity. For instance, they can show that specific electronic or steric features at certain positions on the molecule are crucial for enhancing potency. These insights are instrumental in guiding the rational design of more effective therapeutic agents based on the pyrrolidine (B122466) scaffold. mdpi.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 1-Benzylpyrrolidine-2,5-dione Analogues

The development of novel analogues of this compound is a primary focus for expanding its therapeutic potential. The core succinimide (B58015) structure is a key building block in the creation of new drugs, and its manipulation can lead to compounds with improved pharmacological properties. suru-chem.com Future synthetic strategies will likely concentrate on several key areas:

Structural Modifications: Introducing various substituents on the benzyl (B1604629) ring and the pyrrolidine-2,5-dione core can significantly influence the compound's biological activity. Researchers have successfully synthesized a range of N-substituted succinimide analogues to explore their analgesic and anticonvulsant properties. researchgate.net These modifications aim to enhance target affinity, selectivity, and pharmacokinetic profiles.

Stereochemistry: The stereochemistry of the pyrrolidine (B122466) ring is a critical factor in biological activity. The non-planar nature of the ring allows for "pseudorotation," influencing how the molecule interacts with its biological target. nih.gov Future work will involve the stereoselective synthesis of enantiomerically pure analogues to investigate the differential effects of various stereoisomers. nih.gov

Hybrid Molecules: The creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties is a promising approach. This strategy has been employed in the design of succinimide-thiazolidinedione hybrids as multi-target antidiabetic agents. nih.gov Such hybrids can potentially target multiple pathways involved in a disease, leading to enhanced therapeutic effects.

The synthesis of these next-generation analogues will leverage advanced synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, to efficiently generate diverse chemical libraries for screening. researchgate.netnih.gov

Exploration of New Therapeutic Targets and Diseases

While the succinimide scaffold is historically associated with anticonvulsant activity, recent research has unveiled its potential across a broad spectrum of diseases. nih.govwjpps.com Future investigations will aim to identify and validate new therapeutic targets for this compound and its derivatives.

Key therapeutic areas for exploration include:

Oncology: Succinimide derivatives have demonstrated antitumor activity. nih.govnih.gov Future research will focus on identifying specific cancer cell lines and tumors that are sensitive to this compound analogues and elucidating their mechanisms of action, which may involve the induction of apoptosis or the inhibition of cancer-specific signaling pathways. nih.gov The development of derivatives with increased potency and reduced lipophilicity will be crucial for their clinical translation as anticancer agents. nih.gov

Neurodegenerative Diseases: The role of succinimide derivatives as acetylcholinesterase inhibitors suggests their potential in treating neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov Further studies will explore their efficacy in modulating neuroinflammation and oxidative stress, key pathological features of these diseases. nih.gov

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of pyrrolidine-2,5-dione derivatives have been demonstrated through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.govmdpi.com Future work will involve designing analogues with enhanced selectivity for specific inflammatory targets, such as TNF-α, to treat conditions like rheumatoid arthritis and Crohn's disease. nih.gov

Metabolic Disorders: The potential of succinimide derivatives as multi-target antidiabetic agents has been highlighted. nih.govnih.gov Research will continue to explore their effects on various targets involved in glucose metabolism, such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov

Infectious Diseases: The antimicrobial and antifungal activities of succinimide derivatives warrant further investigation. researchgate.netresearchgate.net The design of novel analogues could lead to the development of new treatments for bacterial and fungal infections.

Advanced Mechanistic Investigations

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogues is essential for their rational design and clinical application. Future mechanistic studies will employ a range of advanced techniques to:

Identify Direct Molecular Targets: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins and enzymes that directly interact with these compounds.

Elucidate Signaling Pathways: Investigating the downstream effects of target engagement on cellular signaling pathways. This includes studying the modulation of pathways involved in inflammation, apoptosis, and cell proliferation. nih.govnih.gov For instance, studies have shown that certain derivatives can block the activation of TNF-α-triggered caspase and NF-κB signaling pathways. nih.gov

Characterize Enzyme Inhibition: Performing detailed kinetic studies to characterize the mode of enzyme inhibition (e.g., competitive, non-competitive) for analogues targeting specific enzymes like acetylcholinesterase or tyrosinase. mdpi.comrsc.org

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the compounds bound to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective inhibitors.

Development of High-Throughput Screening Assays

To efficiently screen large libraries of newly synthesized this compound analogues, the development of robust and sensitive high-throughput screening (HTS) assays is crucial. mdpi.comnih.gov HTS allows for the rapid identification of "hit" compounds with desired biological activity. nih.gov

Future efforts in this area will focus on:

Target-Based Assays: Developing biochemical assays that directly measure the interaction of compounds with a specific molecular target (e.g., an enzyme or receptor). mdpi.com These assays are essential for identifying potent and selective inhibitors.

Cell-Based Assays: Creating cell-based assays that measure the effect of compounds on a particular cellular function or pathway. nih.gov These assays provide a more physiologically relevant context for screening and can identify compounds that act through various mechanisms.

Phenotypic Screening: Employing high-content screening (HCS) approaches, which use automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes. nih.gov This can lead to the discovery of compounds with novel mechanisms of action.

Miniaturization and Automation: Adapting assays to microplate formats (e.g., 384- or 1536-well plates) and utilizing robotic systems to increase throughput and reduce costs. nih.gov

The data generated from HTS campaigns will be instrumental in establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds. springernature.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govbohrium.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and development of new drugs.

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual compounds before their synthesis. nih.gov This allows for the prioritization of the most promising candidates for synthesis and testing.

De Novo Drug Design: Using generative models to design novel molecular structures with desired properties. These models can explore a vast chemical space to identify innovative scaffolds and compounds.

Virtual Screening: Employing docking simulations and other computational methods to screen large virtual libraries of compounds against a specific biological target. researchgate.netresearchgate.net This can identify potential hits for further experimental validation.

ADMET Prediction: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development. researchgate.netnih.gov This helps in identifying compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures.

By combining computational approaches with experimental validation, researchers can significantly streamline the drug discovery pipeline for this compound analogues, leading to the faster identification of promising new therapeutic agents.

Q & A

Basic: What experimental methods are recommended for synthesizing 1-Benzylpyrrolidine-2,5-dione, and how is its structure confirmed?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-fluorobenzaldehyde can react with dialkylamines under heated conditions (150°C, DMF solvent) with potassium carbonate as a base. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and washing with ammonium chloride. Structural confirmation employs ¹H NMR (e.g., δ 10.01 ppm for aldehyde protons), ¹³C NMR , and ESI-HRMS to verify molecular ions. Conformational analysis of the pyrrolidine ring (twisted or planar) can be performed using X-ray crystallography .

Basic: How is the crystal structure of this compound characterized, and what parameters are critical for validation?

Methodological Answer:

Single-crystal X-ray diffraction at 290 K is standard. Key parameters include:

- R factor (≤0.036) and wR factor (≤0.085) for data reliability.

- Dihedral angles (e.g., 76.57° between benzyl and pyrrolidine rings) to assess steric interactions.

- C–H⋯O/C–H⋯C interactions in the crystal lattice, identified via Hirshfeld surface analysis.

Validation requires a data-to-parameter ratio >7.6 and comparison with reference structures (e.g., Cremer & Pople’s ring-puckering analysis) .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives, particularly for neurological targets?

Methodological Answer:

- Target Selection : Focus on receptors like 5-HT1A or GABA-transaminase, given structural analogs’ reported affinity .

- In vitro Assays : Fluorometric assays measuring enzyme inhibition (e.g., GABA-transaminase IC50 values). Use vigabatrin as a reference standard.

- Data Interpretation : Compare IC50 values (e.g., 5.2 mM vs. 160.4 mM) to assess potency. Statistical validation requires triplicate trials and ANOVA to address variability .

Advanced: What strategies are effective for modifying the this compound scaffold to enhance receptor binding or selectivity?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., bromine) at the 3-position to enhance π-stacking with aromatic residues in receptor pockets.

- Stereochemical Control : Use chiral catalysts (e.g., (R,R)- or (S,S)-ligands) to synthesize enantiopure derivatives, improving selectivity for targets like SERT .

- Validation : Molecular docking simulations (e.g., AutoDock Vina) paired with SPR (surface plasmon resonance) for binding affinity measurements .

Advanced: How can contradictions in crystallographic or spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

- Data Triangulation : Cross-validate X-ray results with DFT calculations (e.g., Gaussian09) to confirm bond lengths and angles.

- Dynamic NMR : Resolve conformational ambiguities (e.g., twisted vs. envelope ring conformations) by variable-temperature NMR studies.

- Error Analysis : Recalculate R factors using multiple software suites (e.g., SHELX vs. Olex2) to isolate instrumentation artifacts .

Advanced: What synthetic routes optimize yield and purity for 4-substituted 1-Benzylpyrrolidine-2,5-diones?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 hours → 2 hours) and improves yield (93% vs. 70% conventional heating).

- Solvent Optimization : Use polar aprotic solvents (e.g., n-butanol) for better solubility of cyanothioacetamide intermediates.

- Purification : Flash chromatography with gradients (hexane/EtOAc) to separate regioisomers. Monitor by LC-MS to confirm purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |